![molecular formula C19H15ClN4O2S B6520011 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 862812-19-9](/img/structure/B6520011.png)
4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide (CMPB) is a synthetic organic compound that has been studied extensively in recent years due to its potential applications in the scientific and medical fields. CMPB is an aromatic sulfonamide with a unique structure that is composed of two fused aromatic rings and a chloro substituent on the fourth position of the benzene ring. This compound has been widely used as a synthetic intermediate in the pharmaceutical industry and has been studied for its potential therapeutic effects.
Wissenschaftliche Forschungsanwendungen
Antituberculosis Activity
Imidazo[1,2-a]pyridine analogues have emerged as promising antituberculosis agents. Tuberculosis (TB) remains a global health challenge, and multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) pose significant threats. Researchers have identified imidazo[1,2-a]pyridine compounds with substantial activity against MDR-TB and XDR-TB. For instance, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides demonstrated in vitro anti-TB activity, making this scaffold a focal point in TB drug discovery research .
CDK2 Inhibition for Cancer Treatment
Imidazo[1,2-a]pyridines have also attracted interest in cancer research. CDK2 (cyclin-dependent kinase 2) inhibition is a promising target for selective cancer treatment. Investigating the potential of imidazo[1,2-a]pyridine derivatives as CDK2 inhibitors could lead to novel therapeutic strategies .
Solvent-Free Synthesis
The synthesis of imidazo[1,2-a]pyridines has been optimized using a solvent- and catalyst-free method. By condensing 2-aminopyridines with α-bromoketones under microwave irradiation, researchers achieved good to excellent yields. This efficient synthetic route enhances the accessibility of imidazo[1,2-a]pyridine derivatives for various applications .
Structural Character in Material Science
Beyond medicinal chemistry, imidazo[1,2-a]pyridines find utility in material science due to their unique structural character. Researchers explore their properties for applications such as functional materials, sensors, and catalysts .
Wirkmechanismus
Target of Action
The compound F0657-0707, also known as 4-chloro-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzene-1-sulfonamide, is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine derivatives, to which f0657-0707 belongs, have been reported to show in vitro anti-tb activity against replicating and non-replicating tb . This suggests that these compounds may interact with their targets to inhibit the growth and replication of the TB bacteria.
Biochemical Pathways
Given the reported anti-tb activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that F0657-0707 may affect the biochemical pathways involved in the growth and replication of TB bacteria.
Result of Action
Given the reported anti-tb activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that F0657-0707 may result in the inhibition of growth and replication of TB bacteria.
Eigenschaften
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O2S/c1-13-18(22-19-21-10-3-11-24(13)19)14-4-2-5-16(12-14)23-27(25,26)17-8-6-15(20)7-9-17/h2-12,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCBINQFDZFYSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.